
Dysprosium boride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium boride can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and self-propagating high-temperature synthesis. One common method involves the direct reaction of dysprosium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete formation of the boride compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces that allow precise control over the reaction conditions. The raw materials, dysprosium oxide and boron carbide, are mixed and subjected to high temperatures in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and ground to the desired particle size.
化学反応の分析
Types of Reactions: Dysprosium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form dysprosium oxide and boron oxide.
Reduction: It can be reduced by hydrogen gas at high temperatures to yield elemental dysprosium and boron.
Substitution: this compound can react with halogens to form dysprosium halides and boron halides.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and boron oxide (B₂O₃).
Reduction: Elemental dysprosium (Dy) and boron (B).
Substitution: Dysprosium halides (e.g., DyCl₃) and boron halides (e.g., BCl₃).
科学的研究の応用
Dysprosium boride has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: this compound nanoparticles are being explored for their potential use in biomedical applications, including drug delivery and cancer therapy.
Medicine: Its magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Industry: this compound is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
作用機序
The mechanism by which dysprosium boride exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of dysprosium and boron atoms allows for strong magnetic interactions, making it an effective material for applications requiring high magnetic performance. Additionally, its high thermal stability and resistance to oxidation contribute to its effectiveness in various industrial processes.
類似化合物との比較
- Neodymium boride (NdB₂)
- Samarium boride (SmB₆)
- Gadolinium boride (GdB₄)
Comparison: Dysprosium boride stands out due to its superior magnetic properties and higher thermal stability compared to other rare-earth borides. While neodymium boride and samarium boride are also known for their magnetic properties, this compound’s ability to maintain its magnetic performance at higher temperatures makes it particularly valuable for high-temperature applications. Gadolinium boride, on the other hand, is more commonly used for its neutron absorption properties rather than its magnetic characteristics.
特性
CAS番号 |
12008-04-7 |
|---|---|
分子式 |
B6Dy-2 |
分子量 |
227.4 g/mol |
IUPAC名 |
dysprosium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
InChI |
InChI=1S/B6.Dy/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
InChIキー |
LKQWUOGFVNOSMD-UHFFFAOYSA-N |
正規SMILES |
B12B3[B-]14B5[B-]23B45.[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


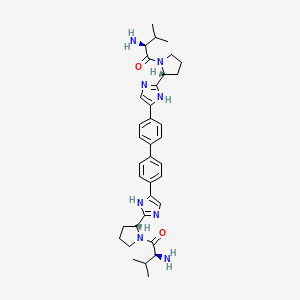
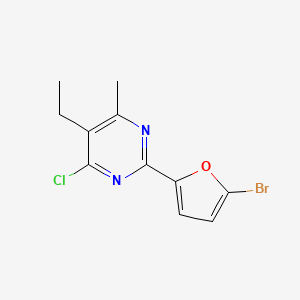

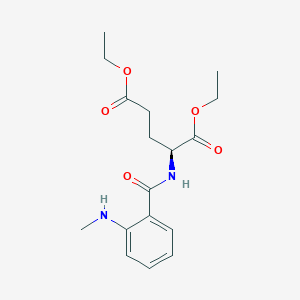

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
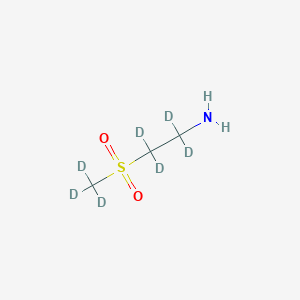
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
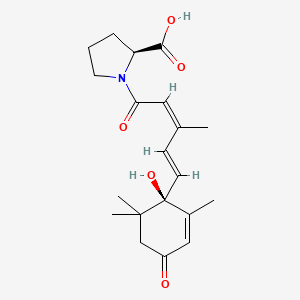

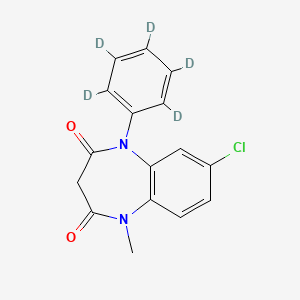
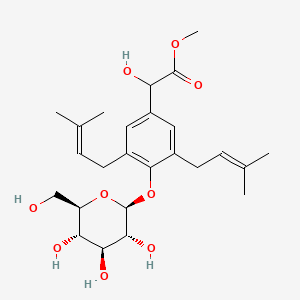

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
